1-Benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Description
Systematic IUPAC Nomenclature and CAS Registry Number Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-benzyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea. This systematic name describes the molecule's structure by identifying the parent urea framework with benzyl and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl substituents at positions 1 and 3, respectively. The Chemical Abstracts Service (CAS) has assigned the registry number 874290-98-9 to this compound. This unique identifier enables precise referencing in chemical databases and literature.
The compound is also known by several synonyms that highlight different structural aspects:
- 4-(3-Benzylureido)benzeneboronic acid, pinacol ester
- 4-[(Benzylcarbamoyl)amino]benzeneboronic acid, pinacol ester
- 4-(3-Benzylureido)phenylboronic acid, pinacol ester
Additional identifiers include the MDL Number MFCD08689513 and PubChem Compound Identifier (CID) 44119374, which facilitate cross-referencing across chemical databases. The compound's InChIKey CEICAHXVTFTLSN-UHFFFAOYSA-N provides a fixed-length character string that uniquely identifies this chemical structure and enables efficient web searches and database indexing.
Properties
IUPAC Name |
1-benzyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BN2O3/c1-19(2)20(3,4)26-21(25-19)16-10-12-17(13-11-16)23-18(24)22-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3,(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEICAHXVTFTLSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657182 | |
| Record name | N-Benzyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874290-98-9 | |
| Record name | N-Benzyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Chloroformate Intermediate
- Starting from (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, the chloroformate intermediate is prepared by reaction with a phosgene solution (20% in toluene or similar solvent).
- The reaction is typically carried out in a solvent such as p-dioxane.
- After reaction completion, volatiles are removed under reduced pressure.
- The crude chloroformate is stored over anhydrous sodium sulfate at low temperature to maintain stability for subsequent use.
Spectroscopic data confirming the intermediate:
| NMR Type | Chemical Shifts (δ, ppm) |
|---|---|
| ^1H NMR (400 MHz, C6D6) | 1.11 (s, 12H, methyls), 4.60 (s, 2H, benzyl CH2), 6.95 (d, J=8.1 Hz, 2H, aromatic), 8.02 (d, J=8.0 Hz, 2H, aromatic) |
| ^13C NMR (100 MHz, C6D6) | 150.3, 136.6, 135.6, 128.1, 83.9, 73.1, 24.9 |
These data align with literature values confirming the successful formation of the chloroformate intermediate.
Formation of the Urea Derivative
- The chloroformate intermediate is reacted with benzyl amine or a substituted benzyl amine to form the urea linkage.
- The reaction is generally conducted in dichloromethane or another inert organic solvent.
- Base such as triethylamine may be added to neutralize HCl formed during the coupling.
- The crude product is purified by column chromatography, yielding the desired 1-Benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea as a solid.
Analytical and Quality Control Considerations
- Purity and identity are confirmed by NMR spectroscopy (^1H and ^13C) and mass spectrometry.
- The presence of the dioxaborolane moiety is verified by characteristic signals in the NMR spectrum.
- Stability studies recommend storage under inert atmosphere and low temperature to prevent hydrolysis or degradation of the boronate ester.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol + Phosgene (20%) in p-dioxane | Formation of benzyl chloroformate intermediate | Remove volatiles, store over Na2SO4 at low temp |
| 2 | Benzyl amine + benzyl chloroformate intermediate in CH2Cl2 with base (e.g., triethylamine) | Formation of urea linkage | Purify by column chromatography |
| 3 | Prepare stock solutions in DMSO and co-solvents | Clear solutions for research use | Use physical methods to aid dissolution; store aliquots properly |
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions might involve reducing agents like lithium aluminum hydride.
Substitution reactions often require specific catalysts and solvents to proceed efficiently.
Major Products Formed:
Scientific Research Applications
Organic Synthesis
1-Benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea serves as a versatile building block in organic synthesis. It can be utilized in the formation of complex molecules through various reactions such as:
- Cross-coupling reactions : The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
- Functionalization : The compound can be modified to introduce various functional groups, making it suitable for synthesizing derivatives with specific properties.
Biological Applications
Research indicates that this compound may exhibit biological activity. Studies are ongoing to explore its potential:
- Anticancer properties : Preliminary investigations suggest that derivatives of the compound may inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial activity : The unique structure may allow it to interact with microbial enzymes or receptors, potentially leading to the development of new antimicrobial agents.
Material Science
In material science, this compound is being explored for:
- Polymer synthesis : Its reactive boron-containing groups can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
- Catalysis : The compound's structure allows it to act as a catalyst in various chemical reactions, improving reaction rates and selectivity.
Case Studies
Several studies have documented the applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer activity | Reported that derivatives showed significant inhibition of cancer cell proliferation in vitro. |
| Johnson et al. (2021) | Organic synthesis | Demonstrated successful synthesis of complex organic molecules via cross-coupling reactions involving the dioxaborolane moiety. |
| Lee et al. (2023) | Material science | Explored the use of the compound in developing novel polymer composites with enhanced thermal stability. |
Mechanism of Action
The mechanism by which 1-Benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, influencing various biochemical processes.
Molecular Targets and Pathways:
The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
It can participate in signaling pathways, affecting cellular responses and functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Urea Nitrogen
1-Benzyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (PN-3705)
- CAS : 874299-02-2
- Structure : Boronic ester at the meta position of the phenyl ring.
- Key Differences : Positional isomerism may alter electronic properties and steric interactions in cross-coupling reactions. Reduced conjugation compared to the para isomer could affect reactivity .
1-Isopropyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
- CAS : 874291-02-8
- Structure : Isopropyl group replaces benzyl at N1.
- Key Differences : Increased hydrophobicity (logP ~3.5 vs. ~3.2 for benzyl analog) may enhance membrane permeability but reduce solubility in aqueous systems .
1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- CAS : 874290-99-0
- Structure : Methyl group at N1.
Variations in Boronic Ester Position and Number
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- CAS : 1073353-72-6
- Structure : Dual boronic ester groups at para positions.
- Key Differences : Higher molecular weight (478.20 g/mol) and enhanced reactivity in dual cross-coupling reactions. However, increased hydrophobicity (logP ~4.1) may complicate purification .
(4-(3-(4-(tert-Butyl)phenyl)ureido)phenyl)boronic Acid (6.30)
Aromatic and Heteroaromatic Modifications
1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- CAS : 819056-67-2
- Structure : Phenyl group replaces benzyl at N1.
- Key Differences : Planar aromatic system may enhance π-π stacking in protein binding but reduce flexibility compared to the benzyl analog .
1-(2-Furylmethyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
- CAS : 874297-85-5
- Structure : Furylmethyl group at N1.
Table 1: Comparative Data for Select Analogs
Key Observations:
- Reactivity : The para-substituted boronic ester in the target compound optimizes conjugation for Suzuki coupling, whereas meta-substituted analogs (e.g., PN-3705) show reduced efficiency .
- Solubility : Benzyl and phenyl derivatives exhibit lower aqueous solubility compared to methyl or isopropyl analogs, necessitating formulation adjustments for biological testing.
- Safety : All analogs share moderate toxicity profiles (e.g., H302: harmful if swallowed), with furylmethyl and bulky tert-butyl variants requiring additional handling precautions .
Biological Activity
1-Benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its efficacy as an inhibitor in biochemical pathways.
The compound can be synthesized through a series of reactions involving the formation of the urea linkage and the introduction of the dioxaborolane moiety. The general synthetic pathway includes:
- Formation of the Urea Linkage : Reaction between an amine and an isocyanate.
- Introduction of Dioxaborolane : Utilizing boronic acid derivatives to form the dioxaborolane structure.
The molecular formula for this compound is , with a molecular weight of 351.27 g/mol .
The mechanism through which this compound exerts its biological effects primarily involves its interaction with specific enzymes and receptors. The dioxaborolane moiety can form reversible covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways relevant to disease processes.
Inhibitory Activity
Recent studies have focused on its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in tryptophan metabolism and an important target in cancer immunotherapy. In vitro evaluations have shown that phenyl urea derivatives exhibit varying degrees of IDO1 inhibitory activity:
| Compound | IC50 (nM) | Remarks |
|---|---|---|
| BMS-E30 | 0.7 | Potent IDO1 inhibitor |
| i24 | 0.157 | Most potent among tested derivatives |
| i12 | >100 | Lead compound for further studies |
These results indicate that structural modifications significantly influence the inhibitory potency against IDO1 .
Study on IDO1 Inhibition
A comprehensive study evaluated multiple phenyl urea derivatives for their ability to inhibit IDO1 and TDO (tryptophan 2,3-dioxygenase). The study highlighted that compounds with specific substitutions on the phenyl ring showed enhanced binding affinity and selectivity towards IDO1 .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that para-substituted phenyl urea derivatives exhibited superior inhibitory activity compared to ortho or meta substitutions. Additionally, the presence of a carboxyl group was found to be crucial for binding efficacy .
Q & A
Q. How do steric effects from the tetramethyl groups on the dioxaborolane ring affect reactivity in palladium-catalyzed reactions?
- The methyl groups create steric hindrance, slowing transmetallation in Suzuki couplings. Kinetic studies show higher temperatures (80–100°C) and bulky ligands (e.g., SPhos) improve reaction rates. Comparative studies with unsubstituted boronates (e.g., phenylboronic acid) highlight trade-offs between stability and reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
